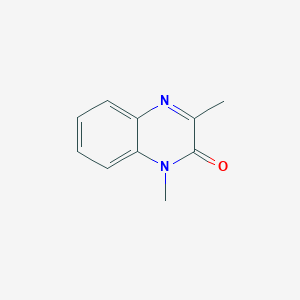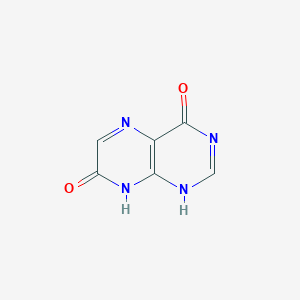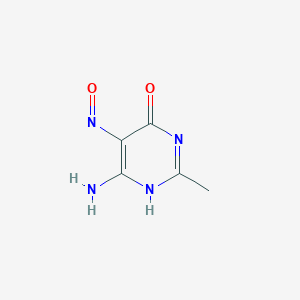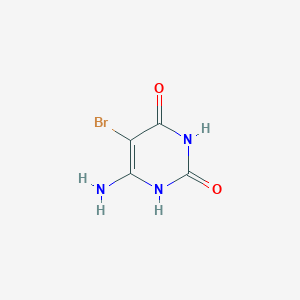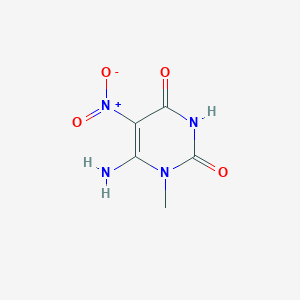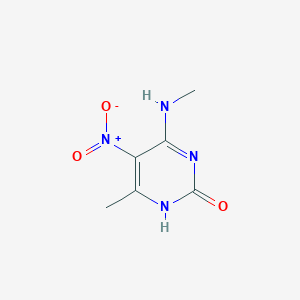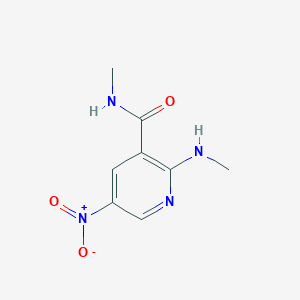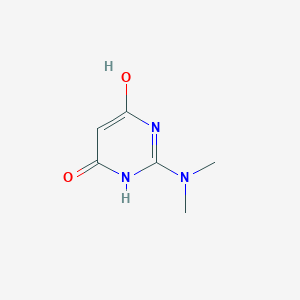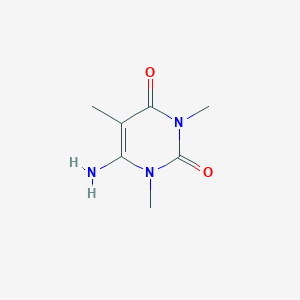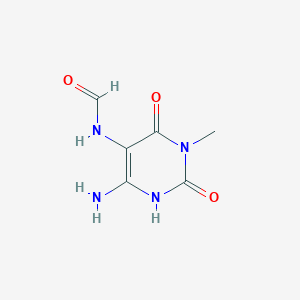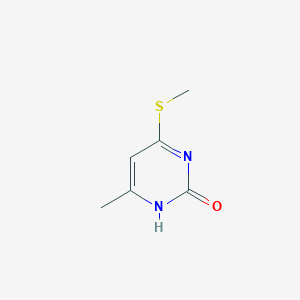
4-Hydroxy-2,2-dimethylcyclohexanone
Overview
Description
4-Hydroxy-2,2-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexanone, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the second position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2,2-dimethylcyclohexanone can be synthesized through several methods. One common approach involves the enzymatic reduction of 2,2-dimethyl-1,4-cyclohexanedione using baker’s yeast, which yields the desired compound with high enantiomeric excess . Another method includes the direct hydroxylation of 2,2-dimethylcyclohexanone using P-450 camphor monooxygenase .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic methods mentioned above can be scaled up for industrial applications. The use of biocatalysts such as baker’s yeast and P-450 monooxygenase offers an efficient and environmentally friendly approach to producing this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-2,2-dimethylcyclohexanone.
Reduction: Formation of 4-hydroxy-2,2-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-2,2-dimethylcyclohexanone has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylcyclohexanone involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The presence of the methyl groups at the second position affects the compound’s steric and electronic properties, which in turn influence its chemical behavior and interactions with other molecules .
Comparison with Similar Compounds
Cyclohexanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
4-Hydroxycyclohexanone: Similar structure but lacks the methyl groups, resulting in different steric and electronic properties.
2,2-Dimethylcyclohexanone:
Uniqueness: 4-Hydroxy-2,2-dimethylcyclohexanone is unique due to the combination of the hydroxyl group and the two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMNRGQKIFUQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563417 | |
| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123214-39-1 | |
| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



